molecular formula C11H17N3O2 B8112850 3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No.: B8112850
M. Wt: 223.27 g/mol
InChI Key: JXHFVJZPCPYUOO-UHFFFAOYSA-N
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Description

3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a heterocyclic compound that features a morpholine moiety attached to a tetrahydroisoxazolo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine typically involves the reaction of morpholine with a suitable precursor that contains the tetrahydroisoxazolo[4,5-c]pyridine framework. One common method involves the use of a Mannich reaction, where morpholine, formaldehyde, and the tetrahydroisoxazolo[4,5-c]pyridine precursor are reacted under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The morpholine moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the morpholine moiety typically yields N-oxides, while reduction can yield the corresponding amine.

Scientific Research Applications

3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The morpholine moiety can interact with enzymes and receptors, modulating their activity. The tetrahydroisoxazolo[4,5-c]pyridine core can also interact with nucleic acids and proteins, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-1-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
  • 3-(Pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Uniqueness

3-(Morpholinomethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-2-12-7-9-10(13-16-11(1)9)8-14-3-5-15-6-4-14/h12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHFVJZPCPYUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1ON=C2CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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